molecular formula C16H20N4O4S B1224515 2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B1224515
M. Wt: 364.4 g/mol
InChI Key: FNFQXHMKSUJOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is an imidazolidine-2,4-dione.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

This compound has been examined for its potential anti-inflammatory and antioxidant activities. A related study on acid chloride derivatives of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, using a methodology similar to Gewald reaction, revealed significant in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Antimicrobial Activity

Another study synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives and tested them for antibacterial and antifungal activities. Some of these compounds showed activity comparable to ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazole, amoxycillin, and chloroamphenicol, being effective against various bacteria and yeast (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Inhibition of Transcriptional Activation

Research involving analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which is structurally similar to the compound , focused on inhibiting AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. It identified a specific analogue as a potent inhibitor, highlighting the potential of these compounds in gene expression modulation (Palanki et al., 2002).

Antibacterial and Antifungal Properties

Another relevant study involved synthesizing substituted amino-cyclopenteno[b]thiophen-3-carboxylates and testing them for local anesthetic and antiarrhythmic activity. Some of these compounds showed notable antibacterial and antifungal properties, indicating the broad spectrum of biological activities of such compounds (Al-Obaid et al., 1998).

properties

Product Name

2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H20N4O4S/c1-3-16(2)14(23)20(15(24)19-16)7-10(21)18-13-11(12(17)22)8-5-4-6-9(8)25-13/h3-7H2,1-2H3,(H2,17,22)(H,18,21)(H,19,24)

InChI Key

FNFQXHMKSUJOJW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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